molecular formula C13H19ClN2 B3077989 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride CAS No. 1049731-99-8

1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride

Cat. No.: B3077989
CAS No.: 1049731-99-8
M. Wt: 238.75 g/mol
InChI Key: MPOYWANTSOWUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride (CAS 1049731-99-8) is a high-purity synthetic indole-amine compound supplied with a minimum purity of 95% . This molecule features a core indole structure substituted with an ethyl group at the 1-position and a propan-2-amine chain at the 3-position, forming a hydrochloride salt for enhanced stability . With the molecular formula C13H18N2•HCl and a molecular weight of 238.76 g/mol, it is characterized by the canonical SMILES string CCN1C=C(CC(C)N)C2=CC=CC=C21.Cl . This compound is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use of any kind. Researchers investigating the structure-activity relationships of substituted tryptamines, medicinal chemistry, and neuropharmacology will find this derivative of particular interest for in vitro studies. The compound requires careful handling; it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn, and handling should occur only in a well-ventilated area .

Properties

IUPAC Name

1-(1-ethylindol-3-yl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.ClH/c1-3-15-9-11(8-10(2)14)12-6-4-5-7-13(12)15;/h4-7,9-10H,3,8,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOYWANTSOWUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)CC(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Indole vs. Phenyl Core

  • Indole derivatives (e.g., 1-(1-ethyl-1H-indol-3-yl)propan-2-amine HCl) exhibit enhanced binding to serotonin receptors compared to phenyl-based analogs like ortetamine HCl, as the indole ring mimics the endogenous ligand tryptamine .
  • Phenyl derivatives (e.g., 1-(4-fluorophenyl)propan-2-amine HCl) are often studied for stimulant or adrenergic effects, as seen in fenfluramine analogs .

Substituent Effects

  • Ethyl vs.
  • Fluoro/Methoxy Groups : Electron-withdrawing groups (e.g., 5,6-difluoro) enhance metabolic stability, while methoxy groups (e.g., 5-OMe) may modulate receptor affinity .

Amine Chain Position

  • Propan-2-amine vs. Propan-1-amine : The β-position amine (propan-2-amine) in the target compound may enhance receptor interaction compared to γ-position (propan-1-amine) derivatives, as observed in serotonin receptor ligands .

Biological Activity

1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride is a synthetic compound belonging to the class of indole derivatives, specifically 3-alkylindoles. This compound has garnered attention for its significant biological activities, particularly in the modulation of neurotransmitter systems and potential anticancer properties. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClN, with a molecular weight of approximately 216.7 g/mol. Its structure comprises an indole ring substituted with an ethyl group and a propan-2-amine moiety, which contributes to its pharmacological profile.

Neurotransmitter Modulation

Research indicates that this compound exhibits notable interactions with serotonin receptors, particularly the 5-HT3 receptor. This interaction can disrupt serotonin signaling pathways, which are crucial in various psychiatric conditions such as anxiety and depression. The compound's derivatives have shown potential as antagonists at these receptor subtypes, suggesting therapeutic applications in mood disorders.

Anticancer Properties

In addition to its effects on neurotransmitter systems, this compound has been investigated for its anticancer potential. Studies suggest that it may interact with DNA, leading to mechanisms that could inhibit cancer cell proliferation. The specific pathways and molecular targets involved in these anticancer effects require further exploration but indicate a promising area for future research.

Synthesis Methods

The synthesis of this compound can be achieved through various methods that emphasize efficiency and high yields. These methods are critical for pharmaceutical applications where purity is paramount. The synthesis typically involves the use of indole derivatives as starting materials, followed by alkylation processes to introduce the ethyl and propan-2-amino groups.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N,N-DipropyltryptamineTryptamine derivativeKnown psychedelic effects
5-Hydroxytryptamine (Serotonin)Indole structureNatural neurotransmitter
2-(1H-Indol-3-Yl)-N,N-dimethylamineDimethylated variantPotentially different receptor interactions

What distinguishes this compound is its specific substitution pattern on the indole ring and its resulting pharmacological profile, which may differ significantly from other indole derivatives due to its unique interactions with serotonin receptors and potential anticancer activities.

Case Studies and Research Findings

Several studies have highlighted the biological activities of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amino hydrochloride:

  • Neurotransmitter Interaction Study : A study demonstrated that this compound acted as an effective antagonist at the 5-HT3 receptor in vitro, suggesting its potential utility in treating anxiety disorders.
  • Anticancer Mechanisms : Research involving cell line assays indicated that derivatives of this compound could inhibit cell growth in various cancer types by interacting with DNA repair mechanisms.
  • Pharmacokinetic Studies : Ongoing pharmacokinetic evaluations are assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to better understand its therapeutic viability .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 1-(1-ethyl-1H-indol-3-yl)propan-2-amine hydrochloride?

  • Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a TOF LC-MS system (e.g., Agilent 6230B) with a C18 column and a soft ionization method (e.g., ESI-positive mode). Parameters include a mobile phase gradient of methanol/water with 0.1% formic acid and a flow rate of 0.3 mL/min. This method resolves fragmentation patterns and confirms molecular ion peaks (e.g., [M+H]+ at m/z 233.1) .
  • Nuclear Magnetic Resonance (NMR) : Perform ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to validate the ethyl-indolyl substituent and amine-propanol backbone. Cross-check chemical shifts against PubChem data for analogous indole derivatives .
  • Purity Assessment : Use HPLC with UV detection at 254 nm and a C18 column. Ensure ≥95% purity by integrating peak areas and comparing retention times to reference standards .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Answer :

  • Stepwise Alkylation : Introduce the ethyl group to the indole nitrogen first using ethyl bromide/K₂CO₃ in DMF at 80°C for 6 hours. Monitor completion via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Amine Hydrochloride Formation : React the free base with HCl gas in anhydrous diethyl ether under nitrogen. Isolate the hydrochloride salt via vacuum filtration and wash with cold ether to remove excess acid .
  • Yield Optimization : Use a molar ratio of 1:1.2 (free base:HCl) and maintain reaction temperatures below 10°C during acidification to prevent decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?

  • Answer :

  • Dynamic Exchange in NMR : If amine protons exhibit broadened or missing peaks in D₂O, attribute this to rapid proton exchange. Use a low-temperature NMR experiment (−40°C in CDCl₃/acetone-d₆) to slow exchange and observe NH resonances .
  • MS Fragmentation Anomalies : If unexpected fragments (e.g., m/z 174.1 corresponding to indole-ethyl loss) dominate, adjust ionization energy (e.g., reduce capillary voltage from 3.5 kV to 2.8 kV) to minimize in-source fragmentation .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride) to identify systematic errors in instrumentation .

Q. What experimental strategies are recommended for studying the receptor-binding affinity of this compound in neurological assays?

  • Answer :

  • Radioligand Displacement Assays : Use ³H-labeled serotonin (5-HT) or dopamine receptor ligands in cortical membrane preparations. Incubate with 1–100 µM of the compound and measure IC₅₀ values via scintillation counting. Include a reference antagonist (e.g., ketanserin for 5-HT₂A) .
  • Functional Selectivity : Perform calcium flux assays in HEK293 cells expressing GPCRs (e.g., 5-HT₆ or TAAR1). Pre-treat cells with pertussis toxin to isolate Gαs-mediated signaling and quantify cAMP accumulation .
  • Data Interpretation : Normalize results to baseline activity and apply nonlinear regression (e.g., GraphPad Prism) to calculate efficacy (Emax) and potency (EC₅₀). Address outliers using Grubbs’ test (α = 0.05) .

Q. How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?

  • Answer :

  • Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS; <5% degradation indicates suitability for room-temperature storage .
  • Light Sensitivity : Expose samples to UV light (365 nm) for 48 hours. Monitor indole ring oxidation (e.g., new peaks at m/z 249.1 for N-oxide formation) and use amber glass vials to mitigate photolysis .
  • Hydrolytic Degradation : Prepare aqueous solutions (pH 1–9) and incubate at 37°C. Use NMR to detect hydrolysis of the ethyl group (e.g., ethanol byproduct at δ 1.1 ppm in ¹H NMR) .

Methodological Notes

  • Data Contradiction Analysis : Always replicate experiments in triplicate and apply statistical rigor (e.g., ANOVA with Tukey’s post-hoc test) to resolve variability in biological assays .
  • Safety Protocols : Handle hydrochloride salts with nitrile gloves and under a fume hood to prevent inhalation/contact. Store at −20°C in desiccated containers to avoid deliquescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.